Ascorbyl palmitate

Catalog No.
S519485
CAS No.
137-66-6
M.F
C22H38O7
M. Wt
414.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl palmitate

CAS Number

137-66-6

Product Name

Ascorbyl palmitate

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate

Molecular Formula

C22H38O7

Molecular Weight

414.53

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1

InChI Key

QAQJMLQRFWZOBN-LAUBAEHRSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Solubility

Soluble in DMSO

Synonyms

Ascorbyl palmitate; Vitamin C palmitate; 6-Palmitoylascorbic acid; NSC 402451; BRN 0096552; CCRIS 3930; HSDB 418; NSC 402451; BRN0096552; CCRIS3930; HSDB418; NSC 402451; BRN-0096552; CCRIS-3930; HSDB-418

Description

The exact mass of the compound Ascorbyl palmitate is 414.2618 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties:

Bioavailability and Conversion to Vitamin C:

A key area of research is understanding how effectively ascorbyl palmitate converts to vitamin C within the body. Studies suggest it can be metabolized, with the ascorbic acid component becoming available as vitamin C, while the palmitate portion gets converted to energy or fat Center for Science in the Public Interest: . However, the efficiency of this conversion and its impact on overall vitamin C levels require further investigation.

Safety and Toxicity:

Research on the safety of ascorbyl palmitate is ongoing. Acute toxicity studies indicate low levels of risk . However, data on chronic toxicity and reproductive/developmental effects is limited . Further research is needed to establish a comprehensive safety profile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.3

Exact Mass

414.2618

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ascorbyl palmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Ascorbyl palmitate is prepared by condensing palmitoyl chloride and ascorbic acid in the presence of a dehydrochlorinating agent such as pyridine. It is also formed in the reaction of L-ascorbic acid and palmitic acid.

General Manufacturing Information

L-Ascorbic acid, 6-hexadecanoate: ACTIVE
Ascorbyl palmitate is an antioxidant in foods containing vegetable oil and animal fats; more recently it has appeared in the neutraceutical pantheon under the name "ester-C."
Active compounds can be protected against degradation by incorporation into colloidal carrier systems. The stabilizing effect of carrier systems for ascorbyl palmitate (AP) was investigated using microemulsions (ME), liposomes and solid lipid nanoparticles (SLN). Analysis of chemical stability by HPLC showed that AP is most resistant against oxidation in non-hydrogenated soybean lecithin liposomes, followed by SLN, w/o and o/w ME, and hydrogenated soybean lecithin liposomes...
Ascorbic acid (AA), also known as vitamin C, is a very popular skin-whitening agent used in cosmetics. However, the use of AA (and also its sodium or magnesium salts) in cosmetic products is limited owing to its labile oxidative properties. In order to avoid its early degradation, different derivatives have been designed, such as ascorbyl phosphate (APH; as magnesium or sodium salts) and ascorbyl palmitate (AP), and more recently the ascorbyl glucoside (AG).

Interactions

Male MEl mice in which hepatotoxicity had been induced by the feeding of 600 mg/kg acetaminophen had covalent binding of acetaminophen metabolites to hepatic proteins, a depletion of hepatic nonprotein sulphydryl groups after 2 hours, and a dramatic increase in plasma alanine aminotransferase activity after 24 hours. The coadministration of acetaminophen and ascorbyl palmitate reduced this binding within 2 and 4 hours (to 31% and 22%, respectively), reduced the depletion in nonprotein sulfhdryl groups and aminotransferase activity, and completely prevented the 35% mortality observed at 24 hours after acetaminophen treatment alone. Ascorbyl palmitate appeared to prevent hepatic damage by removing the reactive acetaminophen metabolites and by having a sparing action on reduced hepatic glutathione.
Ascorbyl palmitate when topically applied at small doses inhibited 12-O-tetradecanoylphorbol-13-acetate-induced (TPA-induced) ornithine decarboxylase activity, tumor production, and DNA synthesis in mouse epithelial cell. A dose of 4 umol of ascorbyl palmitate inhibited by 60-70% after one topical application of 2 nmol TPA. When 5 nmol TPA was administered with 5 pmol ascorbyl palmitate twice weekly to previously initiated mice, 91% of tumors were inhibited per mouse.
... This work ... sought to determine the antioxidative properties of a lipid-soluble derivative of ascorbic acid, ascorbic acid-6-palmitate. ... Ascorbic acid-6-palmitate reduced cellular levels of reactive oxygen species following ultraviolet B irradiation. Treatment of keratinocytes with ascorbic acid-6-palmitate inhibited ultraviolet-B-mediated activation of epidermal growth factor receptor, extracellular regulated kinases 1 and 2, and p38 kinase because of its ability to prevent reduced glutathione depletion and scavenge hydrogen peroxide. Ascorbic acid-6-palmitate strongly promoted ultraviolet-B-induced lipid peroxidation, c-Jun N-terminal kinase activation, and cytotoxicity, however. End products of lipid peroxidation, such as 4-hydroxy-2-nonenal, have been reported to mediate stress-activated protein kinase activation and cell toxicity in epithelial cells. The lipid component of ascorbic acid-6-palmitate probably contributes to the generation of oxidized lipid metabolites that are toxic to epidermal cells. /The/ data suggest that, despite its antioxidant properties, ascorbic acid-6-palmitate may intensify skin damage following physiologic doses of ultraviolet radiation.
... The effects of various antioxidants, including ascorbyl palmitate, on rabbit platelet functions /were studied/ by means of thromboxane B2 synthesis and enzyme immunoassay. Ascorbyl palmitate inhibited A-23187-induced thromboxane B2 synthesis at 1.0 X 10-5 M and above, and thrombin-induced synthesis at 1. X 10-7 M when added simultaneously. The pretreatment of platelets with ascorbyl palmitate also inhibited both agonist-induced syntheses unless the platelets had been stimulated with thrombin. When the rabbits were fed ADI concentrations of ascorbyl palmitate for 5 days, agonist-induced activation of platelets also was reduced considerably.
For more Interactions (Complete) data for Ascorbyl palmitate (14 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Zariwala MG, Farnaud S, Merchant Z, Somavarapu S, Renshaw D. Ascorbyl palmitate/DSPE-PEG nanocarriers for oral iron delivery: preparation, characterisation and in vitro evaluation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:86-92. doi: 10.1016/j.colsurfb.2013.11.028. Epub 2013 Nov 23. PubMed PMID: 24333557.
2: Javidipour I, Tüfenk R, Baştürk A. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils. J Food Sci Technol. 2015 Feb;52(2):876-84. doi: 10.1007/s13197-013-1086-8. Epub 2013 Jul 20. PubMed PMID: 25694696; PubMed Central PMCID: PMC4325068.
3: Sánchez Vallecillo MF, Minguito de la Escalera MM, Aguirre MV, Ullio Gamboa GV, Palma SD, González-Cintado L, Chiodetti AL, Soldano G, Morón G, Allemandi DA, Ardavín C, Pistoresi-Palencia MC, Maletto BA. A liquid crystal of ascorbyl palmitate, used as vaccine platform, provides sustained release of antigen and has intrinsic pro-inflammatory and adjuvant activities which are dependent on MyD88 adaptor protein. J Control Release. 2015 Sep 28;214:12-22. doi: 10.1016/j.jconrel.2015.07.008. Epub 2015 Jul 15. PubMed PMID: 26188153.
4: Kong L, Ziegler GR. Molecular encapsulation of ascorbyl palmitate in preformed V-type starch and amylose. Carbohydr Polym. 2014 Oct 13;111:256-63. doi: 10.1016/j.carbpol.2014.04.033. Epub 2014 Apr 21. PubMed PMID: 25037350.
5: Benedini L, Antollini S, Fanani ML, Palma S, Messina P, Schulz P. Study of the influence of ascorbyl palmitate and amiodarone in the stability of unilamellar liposomes. Mol Membr Biol. 2014 Mar-May;31(2-3):85-94. doi: 10.3109/09687688.2014.896956. Epub 2014 Mar 20. PubMed PMID: 24650150.
6: Bamidele OP, Duodu KG, Emmambux MN. Encapsulation and antioxidant activity of ascorbyl palmitate with maize starch during pasting. Carbohydr Polym. 2017 Jun 15;166:202-208. doi: 10.1016/j.carbpol.2017.02.095. Epub 2017 Feb 27. PubMed PMID: 28385224.
7: Ivanov V, Ivanova S, Kalinovsky T, Niedzwiecki A, Rath M. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate. Am J Cardiovasc Dis. 2016 May 18;6(2):26-35. eCollection 2016. PubMed PMID: 27335688; PubMed Central PMCID: PMC4913212.
8: Mottola M, Wilke N, Benedini L, Oliveira RG, Fanani ML. Ascorbyl palmitate interaction with phospholipid monolayers: electrostatic and rheological preponderancy. Biochim Biophys Acta. 2013 Nov;1828(11):2496-505. doi: 10.1016/j.bbamem.2013.06.016. Epub 2013 Jun 24. PubMed PMID: 23806650.
9: Kim MK, Lee JS, Kim KY, Lee HG. Ascorbyl palmitate-loaded chitosan nanoparticles: characteristic and polyphenol oxidase inhibitory activity. Colloids Surf B Biointerfaces. 2013 Mar 1;103:391-4. doi: 10.1016/j.colsurfb.2012.09.038. Epub 2012 Oct 13. PubMed PMID: 23247266.
10: Sharma S, Kanwar K, Kanwar SS. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L). 3 Biotech. 2016 Dec;6(2):183. doi: 10.1007/s13205-016-0486-7. Epub 2016 Aug 27. PubMed PMID: 28330255; PubMed Central PMCID: PMC5002271.
11: Alemán M, Bou R, Tres A, Polo J, Codony R, Guardiola F. Oxidative stability of a heme iron-fortified bakery product: Effectiveness of ascorbyl palmitate and co-spray-drying of heme iron with calcium caseinate. Food Chem. 2016 Apr 1;196:567-76. doi: 10.1016/j.foodchem.2015.09.031. Epub 2015 Sep 11. PubMed PMID: 26593529.
12: Teneva O, Dimcheva N. Electrochemical assay of the antioxidant ascorbyl palmitate in mixed medium. Food Chem. 2016 Jul 15;203:35-40. doi: 10.1016/j.foodchem.2016.02.008. Epub 2016 Feb 2. PubMed PMID: 26948586.
13: Kancheva V, Slavova-Kazakova A, Fabbri D, Dettori MA, Delogu G, Janiak M, Amarowicz R. Protective effects of equimolar mixtures of monomer and dimer of dehydrozingerone with α-tocopherol and/or ascorbyl palmitate during bulk lipid autoxidation. Food Chem. 2014 Aug 15;157:263-74. doi: 10.1016/j.foodchem.2014.02.036. Epub 2014 Feb 19. PubMed PMID: 24679780.
14: Janesirisakule S, Sinthusake T, Wanichwecharungruang S. Nanocarrier with self-antioxidative property for stabilizing and delivering ascorbyl palmitate into skin. J Pharm Sci. 2013 Aug;102(8):2770-9. doi: 10.1002/jps.23641. Epub 2013 Jun 17. PubMed PMID: 23775704.
15: Spiclin P, Gasperlin M, Kmetec V. Stability of ascorbyl palmitate in topical microemulsions. Int J Pharm. 2001 Jul 17;222(2):271-9. PubMed PMID: 11427357.
16: Benedini L, Messina PV, Palma SD, Allemandi DA, Schulz PC. The ascorbyl palmitate-polyethyleneglycol 400-water system phase behavior. Colloids Surf B Biointerfaces. 2012 Jan 1;89:265-70. doi: 10.1016/j.colsurfb.2011.09.030. Epub 2011 Sep 22. PubMed PMID: 21996464.
17: Gosenca M, Obreza A, Pečar S, Gašperlin M. A new approach for increasing ascorbyl palmitate stability by addition of non-irritant co-antioxidant. AAPS PharmSciTech. 2010 Sep;11(3):1485-92. doi: 10.1208/s12249-010-9507-8. Epub 2010 Sep 16. PubMed PMID: 20845090; PubMed Central PMCID: PMC2974129.
18: Jukanti R, Devraj G, Shashank AS, Devraj R. Biodistribution of ascorbyl palmitate loaded doxorubicin pegylated liposomes in solid tumor bearing mice. J Microencapsul. 2011;28(2):142-9. doi: 10.3109/02652048.2010.542496. PubMed PMID: 21265713.
19: Gosenca M, Bešter-Rogač M, Gašperlin M. Lecithin based lamellar liquid crystals as a physiologically acceptable dermal delivery system for ascorbyl palmitate. Eur J Pharm Sci. 2013 Sep 27;50(1):114-22. doi: 10.1016/j.ejps.2013.04.029. Epub 2013 May 3. PubMed PMID: 23643736.
20: Paneva D, Manolova N, Argirova M, Rashkov I. Antibacterial electrospun poly(ɛ-caprolactone)/ascorbyl palmitate nanofibrous materials. Int J Pharm. 2011 Sep 15;416(1):346-55. doi: 10.1016/j.ijpharm.2011.06.032. Epub 2011 Jun 24. PubMed PMID: 21726615.

Explore Compound Types